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Compound of Interest

Compound Name: 5-Bromo-6-methoxynicotinic acid

Cat. No.: B1520612 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Privileged Heterocyclic
Building Block
In the landscape of contemporary organic synthesis, particularly within medicinal chemistry and

materials science, the strategic selection of foundational molecular frameworks is paramount.

5-Bromo-6-methoxynicotinic acid, a substituted pyridine derivative, has emerged as a highly

versatile and valuable building block. Its utility stems from a unique combination of reactive

handles: a bromine atom amenable to a wide array of palladium-catalyzed cross-coupling

reactions, a carboxylic acid moiety ripe for derivatization, and a methoxy group that

electronically influences the pyridine ring's reactivity. This guide, intended for professionals in

drug discovery and chemical development, provides a comprehensive overview of the

properties, reactivity, and strategic applications of 5-Bromo-6-methoxynicotinic acid,

grounded in established synthetic methodologies and mechanistic principles.

Core Physicochemical and Spectroscopic Profile
A thorough understanding of a building block's fundamental properties is the bedrock of its

effective application in synthesis.

Table 1: Physicochemical Properties of 5-Bromo-6-methoxynicotinic Acid[1]
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Property Value

CAS Number 1186194-46-6

Molecular Formula C₇H₆BrNO₃

Molecular Weight 232.03 g/mol

Appearance Solid

Storage Room temperature

While extensive, publicly available spectroscopic data for 5-Bromo-6-methoxynicotinic acid
is limited, the expected spectral characteristics can be inferred from its structure and data for

analogous compounds like 5-bromonicotinic acid and 5-bromo-6-hydroxynicotinic acid.[2]

¹H NMR: Protons on the pyridine ring would appear in the aromatic region, with their

chemical shifts influenced by the electron-withdrawing carboxylic acid and bromine, and the

electron-donating methoxy group. The methoxy group would present as a singlet, typically

around 3.9-4.1 ppm.

¹³C NMR: The spectrum would show distinct signals for the six carbons of the pyridine ring

and the methoxy carbon. The carbon attached to the bromine would be significantly shifted,

and the carbonyl carbon of the carboxylic acid would appear downfield.

IR Spectroscopy: Characteristic peaks would include a broad O-H stretch for the carboxylic

acid, a strong C=O stretch for the carbonyl group, and various C-Br, C-O, and C-N stretching

and bending vibrations.

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to

the molecular weight, along with a characteristic isotopic pattern due to the presence of

bromine.

Strategic Applications in Palladium-Catalyzed
Cross-Coupling Reactions
The bromine atom at the 5-position of the pyridine ring is the primary site for palladium-

catalyzed cross-coupling reactions, a cornerstone of modern C-C and C-N bond formation.[3]
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[4] The electron-deficient nature of the pyridine ring, further influenced by the substituents,

makes the C-Br bond susceptible to oxidative addition by a palladium(0) catalyst.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon
Bonds
The Suzuki-Miyaura reaction is a powerful method for creating biaryl and heteroaryl-aryl

structures, which are prevalent motifs in pharmaceuticals.[5]

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of 5-Bromo-6-
methoxynicotinic acid to form a Pd(II) complex. The electron-withdrawing nature of the

pyridine nitrogen and the carboxylic acid group facilitates this step.

Transmetalation: The organic group from an organoboron reagent (e.g., a boronic acid) is

transferred to the palladium center. This step is typically base-mediated, which activates the

boronic acid.

Reductive Elimination: The two organic fragments on the palladium complex couple and are

eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.

The methoxy group at the 6-position, being electron-donating, can influence the electron

density of the pyridine ring and thereby modulate the rate and efficiency of the catalytic cycle.

Suzuki-Miyaura Coupling Workflow

Assemble Reactants:
- 5-Bromo-6-methoxynicotinic acid

- Arylboronic Acid
- Base (e.g., K₂CO₃)

- Pd Catalyst (e.g., Pd(PPh₃)₄)

Establish Inert Atmosphere
(Argon or Nitrogen)

Add Degassed Solvent
(e.g., Toluene/Water)

Heat and Stir
(e.g., 90-100 °C)

Monitor Reaction Progress
(TLC/LC-MS) Aqueous Work-up and Extraction Purification

(Crystallization or Chromatography) 5-Aryl-6-methoxynicotinic Acid Derivative

Click to download full resolution via product page
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Caption: Generalized workflow for Suzuki-Miyaura coupling.

The following protocol is a general guideline for the Suzuki-Miyaura coupling of a

bromonicotinic acid derivative with an arylboronic acid. Optimization of the catalyst, ligand,

base, and solvent may be necessary for specific substrates.

Reaction Setup: In a clean, oven-dried Schlenk flask equipped with a magnetic stir bar,

combine 5-Bromo-6-methoxynicotinic acid (1.0 equiv.), the desired arylboronic acid (1.2

equiv.), and a suitable base such as potassium carbonate (2.0 equiv.).

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or

nitrogen) for 10-15 minutes.

Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium

catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).

Then, add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1

ratio), via syringe.

Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring.

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid

chromatography-mass spectrometry (LC-MS).

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water

and adjust the pH to be acidic (pH 3-4) with 1 M HCl to precipitate the product.

Isolation and Purification: Collect the solid product by filtration, wash with water, and dry

under vacuum. The crude product can be further purified by recrystallization or column

chromatography.

Buchwald-Hartwig Amination: Constructing Carbon-
Nitrogen Bonds
The Buchwald-Hartwig amination is a highly versatile method for forming C-N bonds, providing

access to a wide range of arylamines, which are crucial components of many biologically active

molecules.[6]
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The catalytic cycle for the Buchwald-Hartwig amination mirrors that of other palladium-

catalyzed cross-coupling reactions:

Oxidative Addition: A Pd(0) complex undergoes oxidative addition to the C-Br bond of 5-
Bromo-6-methoxynicotinic acid.

Amine Coordination and Deprotonation: The amine substrate coordinates to the resulting

Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido

complex. The choice of base is critical and often depends on the pKa of the amine. Strong,

non-nucleophilic bases like sodium tert-butoxide are commonly used.

Reductive Elimination: The aryl group and the amino group are reductively eliminated from

the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.

The electronic properties of the pyridine ring, influenced by the methoxy and carboxylic acid

groups, play a significant role in the rates of oxidative addition and reductive elimination.

Buchwald-Hartwig Amination Workflow

Assemble Reactants:
- 5-Bromo-6-methoxynicotinic acid

- Amine
- Base (e.g., NaOt-Bu)
- Pd Catalyst & Ligand

Establish Inert Atmosphere
(Argon or Nitrogen)

Add Anhydrous, Degassed Solvent
(e.g., Toluene or Dioxane)

Heat and Stir
(e.g., 80-110 °C)

Monitor Reaction Progress
(TLC/LC-MS) Quench and Aqueous Work-up Purification

(Column Chromatography) 5-Amino-6-methoxynicotinic Acid Derivative

Click to download full resolution via product page

Caption: Generalized workflow for Buchwald-Hartwig amination.

The following is a representative protocol for the Buchwald-Hartwig amination of a

bromopyridine derivative. The choice of catalyst, ligand, and base is crucial and should be

optimized for each specific substrate combination.

Reaction Setup: In an oven-dried Schlenk tube, add the palladium precatalyst (e.g.,

Pd₂(dba)₃, 2 mol%) and a suitable phosphine ligand (e.g., XPhos, 4 mol%).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b1520612?utm_src=pdf-body
https://www.benchchem.com/product/b1520612?utm_src=pdf-body
https://www.benchchem.com/product/b1520612?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1520612?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas (argon or

nitrogen) three times.

Reagent Addition: Under the inert atmosphere, add the base (e.g., sodium tert-butoxide, 1.4

equiv.), 5-Bromo-6-methoxynicotinic acid (1.0 equiv.), and the amine (1.2 equiv.).

Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane via

syringe.

Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with

stirring.

Monitoring: Follow the reaction's progress using TLC or LC-MS.

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully

quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the

aqueous layer with an organic solvent (e.g., ethyl acetate).

Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous

sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by

flash column chromatography.

Application in the Synthesis of Bioactive Molecules:
A Case Study
The utility of 5-Bromo-6-methoxynicotinic acid and its close analogs is exemplified in the

synthesis of potent pharmaceutical agents. A notable example is the synthesis of a key

intermediate for a potent dopamine D2 and D3 and serotonin-3 (5-HT3) receptor antagonist.[7]

[8]

An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a closely

related analog, has been reported.[7][8] This synthesis highlights the strategic manipulation of

a substituted pyridine core. The process involves the regioselective introduction of a

methylamino group, followed by methoxylation, and finally, bromination to yield the target

molecule. This compound then serves as a crucial acid component for amide coupling to

construct the final complex drug molecule. The synthetic route underscores the importance of
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precise control over reaction conditions to achieve the desired regioselectivity, a common

challenge and a testament to the expertise required in heterocyclic chemistry.

Conclusion: A Building Block of Strategic
Importance
5-Bromo-6-methoxynicotinic acid is a testament to the power of strategically functionalized

heterocyclic building blocks in modern organic synthesis. Its capacity to undergo selective and

high-yielding transformations, particularly palladium-catalyzed cross-coupling reactions, makes

it an invaluable tool for the construction of complex molecular architectures. The ability to

readily form both C-C and C-N bonds, coupled with the potential for further derivatization of the

carboxylic acid, provides medicinal chemists and drug development professionals with a robust

platform for the rapid generation of diverse compound libraries. As the demand for novel

therapeutics continues to grow, the strategic application of such versatile building blocks will

undoubtedly play an increasingly critical role in the future of drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [The Versatile Scaffolding of 5-Bromo-6-
methoxynicotinic Acid in Modern Organic Synthesis]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1520612#5-bromo-6-methoxynicotinic-
acid-as-a-building-block-in-organic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b1520612#5-bromo-6-methoxynicotinic-acid-as-a-building-block-in-organic-synthesis
https://www.benchchem.com/product/b1520612#5-bromo-6-methoxynicotinic-acid-as-a-building-block-in-organic-synthesis
https://www.benchchem.com/product/b1520612#5-bromo-6-methoxynicotinic-acid-as-a-building-block-in-organic-synthesis
https://www.benchchem.com/product/b1520612#5-bromo-6-methoxynicotinic-acid-as-a-building-block-in-organic-synthesis
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1520612?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1520612?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

